molecular formula C24H20N2O3 B2965068 2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one CAS No. 313705-01-0

2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one

Cat. No.: B2965068
CAS No.: 313705-01-0
M. Wt: 384.435
InChI Key: LASWRNMHUGGQMD-UHFFFAOYSA-N
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Description

This compound is a type of novel heterocycle . It is part of a class of compounds known as isoxazolo and isoindol derivatives . These compounds have gained considerable importance due to their potential applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of this compound involves a simple yet efficient functionalization protocol . A base-promoted system based on NaOAc•3H2O has been designed for the oxa-Michael-aldol [3+2] annulation reactions of internal alkynoates with N-hydroxyphthalimide . This reaction gives a series of pharmaceutically attractive 3a-hydroxyisoxazolo [3,2-a]isoindol-8 (3aH)-ones in synthetically useful yields of up to 98% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a base-promoted intermolecular [3+2] oxa-Michael-aldol type mechanism . This mechanism involves a cascade reaction between alkynoates and NHPI .

Scientific Research Applications

Synthesis and Crystal Structures

Research in organometallic chemistry has led to the synthesis of complex compounds involving isocyanide and ylidene complexes of boron, demonstrating intricate reactions and crystal structures (Tamm, Lügger, & Hahn, 1996). These studies are pivotal for understanding the bonding and structural properties of compounds related to the one .

Cooperative Hydrogen Bonding

Investigations into cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of pyrazole derivatives underscore the importance of hydrogen bonding in determining molecular structure and reactivity (Zheng, Wang, & Fan, 2010). These findings have implications for designing molecules with desired physical and chemical properties.

Antitumor Agents

Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating thiophene moiety have been explored for their potent anti-tumor activities. Such studies highlight the therapeutic potential of pyrazole derivatives in developing new anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Anti-inflammatory Agents

Research has been conducted on pyrazole derivatives for their antimicrobial and anti-inflammatory activities, demonstrating the versatility of these compounds in medicinal chemistry (Kendre, Landge, & Bhusare, 2015). This area of study offers insights into the design of new drugs targeting infectious and inflammatory diseases.

Chemosensor for Metal Ions

The development of fluorescent chemosensors based on pyrazoline derivatives for the detection of metal ions like Fe3+ showcases the application of these compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Future Directions

The synthesis of this compound provides an effective approach for the synthesis of fused heterocyclics in combination with CO2 utilization . This suggests potential future directions in the field of green chemistry and sustainable synthesis methods.

Properties

IUPAC Name

6,7-dimethoxy-2-(4-phenylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-28-21-13-12-18-20-14-19(25-26(20)24(27)22(18)23(21)29-2)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASWRNMHUGGQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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